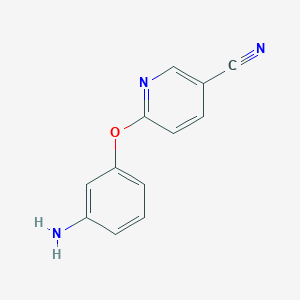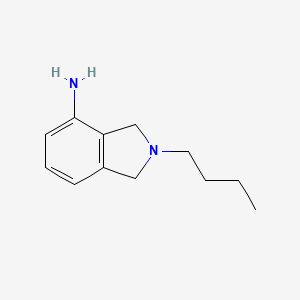![molecular formula C14H16N2O2 B1517838 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 1154571-03-5](/img/structure/B1517838.png)
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Übersicht
Beschreibung
The compound “2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione” is a spiro compound, which is a class of organic compounds that have two or more rings that share a single atom . The shared atom is called the spiro atom, usually a quaternary carbon. In this case, the compound has a spiro[4.4]nonane core with an aminophenyl group and a dione group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[4.4]nonane core, with an aminophenyl group and a dione group attached to it . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the aminophenyl and dione groups. The amino group could potentially undergo reactions such as acylation or alkylation, while the dione group could participate in reactions such as reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
The synthesis of N-phenylamino and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione has been explored for their physicochemical and pharmacological properties. These studies have led to the identification of compounds with significant anticonvulsant properties, with some showing promising activity in models of epilepsy. The synthesis techniques also include various modifications to enhance the biological activity of these compounds through the manipulation of their physicochemical properties (Kamiński, Obniska, & Dybała, 2008).
Anticonvulsant Activity
A major focus of research on this compound and its derivatives is their anticonvulsant activity. Various studies have shown that specific derivatives possess potent anticonvulsant effects in preclinical models, suggesting potential therapeutic applications for epilepsy and seizure disorders. The mechanism of action for these effects has been partly attributed to the modulation of GABA(A) receptors, a key pathway in the regulation of seizure activity (Obniska et al., 2005).
Neuropharmacological Properties
The exploration of 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione derivatives has extended into the investigation of their neuropharmacological properties, including their potential effects on adrenoceptors and serotonin receptors. This research has implications for understanding how these compounds could influence neurological function and potentially serve as leads for the development of new treatments for neurological disorders (Goetz et al., 1995).
Chemical Synthesis Innovations
Research has also focused on the chemical synthesis of the compound and its derivatives, including innovative methods for creating spiro and azaspiro structures. These synthetic approaches are crucial for the development of novel compounds with potential pharmacological applications. One-pot synthesis techniques and the exploration of novel reaction conditions have been reported, demonstrating the versatility of this compound as a scaffold for further chemical innovation (Huynh, Nguyen, & Nishino, 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have been found to be antagonists of integrin α l β 2 , which plays an important role in the delivery of leukocytes to the site of inflammation . They have also been found to inhibit matrix metalloproteinases , which are significant in the uncontrolled division of connective tissue and collagen .
Mode of Action
The exact mode of action of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have been found to catalyze the enzymatic transesterification reaction . This suggests that 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione may interact with its targets to induce biochemical changes.
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-Aminophenyl)-2-azaspiro[4The inhibition of matrix metalloproteinases suggests that it may affect pathways related to the division of connective tissue and collagen .
Result of Action
The molecular and cellular effects of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have shown promising application as antiproliferative, cytotoxic, and anticancer agents . This suggests that 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione may have similar effects.
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-4-3-5-11(8-10)16-12(17)9-14(13(16)18)6-1-2-7-14/h3-5,8H,1-2,6-7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPWRGUBKCAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
CAS RN |
1154571-03-5 | |
| Record name | 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)


![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)

![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)
![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)


![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)